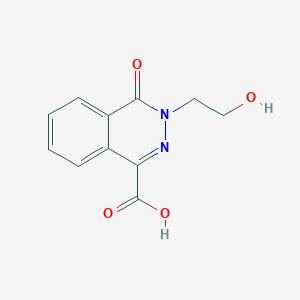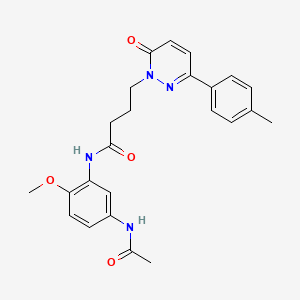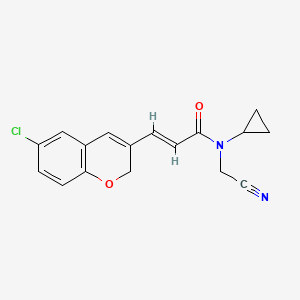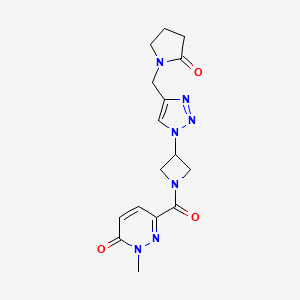![molecular formula C20H19N3O6 B3002385 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methyl-3-nitrobenzamide CAS No. 898408-45-2](/img/structure/B3002385.png)
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methyl-3-nitrobenzamide" is a complex organic molecule that may have potential applications in medicinal chemistry due to the presence of various functional groups such as amide, nitro, and dioxin moieties. These functional groups are often found in bioactive compounds that exhibit a range of biological activities.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using spectroscopic methods such as NMR, IR, and GC-MS . The stereochemistry of related compounds has been determined based on NMR spectra and single crystal structures . Additionally, DFT investigations can provide insights into the conformational flexibility and potential energy surfaces of molecules . These techniques could be applied to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of nitro compounds and their derivatives is a subject of interest in medicinal chemistry. For example, N-aryl-2-nitrobenzamides can undergo photo-rearrangement to yield azo compounds . The synthesis of reactive metabolites and DNA adducts from nitro compounds has also been described . These studies suggest that the nitro group in the compound of interest may participate in various chemical reactions, potentially leading to the formation of biologically active metabolites or adducts.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The presence of functional groups such as amides, nitro groups, and aromatic systems can affect properties like solubility, melting point, and reactivity. Theoretical calculations, such as DFT, can predict these properties and help in understanding the behavior of the compound under different conditions . The use of ionic liquids in synthesis also indicates that the compound might have solubility in these media, which could be beneficial for its applications .
科学的研究の応用
1. Inhibitors in Biomedical Research
- Caspase-3 Inhibition: A study by Jiang and Hansen (2011) demonstrated that derivatives of this compound acted as potent inhibitors against caspase-3, an enzyme playing a critical role in apoptosis. This suggests their potential use in research related to cell death and related diseases.
2. Antibacterial Agents
- Antibacterial Potential: Research led by Abbasi et al. (2016) explored derivatives of the compound for their antibacterial properties. They synthesized various N-substituted sulfonamides bearing benzodioxane moiety and found them effective against Gram-negative and Gram-positive bacterial strains.
3. Enzyme Inhibitory Activities
- Enzyme Inhibition for Therapeutics: A study by Abbasi et al. (2019) investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. They found that these compounds showed significant inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, indicating their potential in therapeutic research.
4. Antimicrobial and Antioxidant Properties
- Synthesis and Biological Activity: Pothuri et al. (2020) synthesized novel isoxazole derivatives of the compound and tested them for antimicrobial and antioxidant activities. Their results, as documented in their paper, indicate potential applications in developing new antimicrobial agents and antioxidants.
5. Novel Synthesis Techniques
- Advancements in Chemical Synthesis: Gabriele et al. (2006) explored new methods for synthesizing derivatives of 2,3-dihydrobenzo[b][1,4]dioxine, including the compound . Their work contributes to the development of more efficient and varied synthetic pathways in chemical research.
6. Anticonvulsant Properties
- Anticonvulsant Research: A study by Sych et al. (2018) explored derivatives of this compound for potential anticonvulsant activities. Their research contributes to the development of new treatments for seizure disorders.
7. Organic Light-Emitting Devices (OLEDs)
- Use in OLED Technology: Research by Jayabharathi et al. (2018) showed the application of derivatives in the development of non-doped blue organic light-emitting devices, an important area in display technology.
作用機序
特性
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-12-2-3-13(8-16(12)23(26)27)20(25)21-14-9-19(24)22(11-14)15-4-5-17-18(10-15)29-7-6-28-17/h2-5,8,10,14H,6-7,9,11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWBXYATFONSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3002304.png)



![[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3002312.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3002314.png)

![4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]benzamide](/img/structure/B3002318.png)


![3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide](/img/structure/B3002323.png)
